molecular formula C9H10ClNO2 B1219002 Ethyl N-(4-chlorophenyl)carbamate CAS No. 2621-80-9

Ethyl N-(4-chlorophenyl)carbamate

Cat. No. B1219002
Key on ui cas rn: 2621-80-9
M. Wt: 199.63 g/mol
InChI Key: WSKXXIMERYQVGJ-UHFFFAOYSA-N
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Patent
US04267353

Procedure details

26.6 g of 4-nitrochlorobenzene, 2.0 g of sulphur, 0.2 g of metallic selenium, 4.4 g of 4-chloroaniline, 2.36 g of potassium acetate, 3 g of the metal oxide mixture used in Example 1, 1.28 g of di-n-butylamine and 169 g of absolute ethanol were reacted together at 180° C. as described in Example 1. The reaction mixture was worked up as described in Example 1 and yielded 24.5 g of ethyl-N-(4-chlorophenyl)-carbamate, b.p. 118°-120° C./0.2 mm. The substance was 98.5% pure according to gas chromatographic analysis.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
2.36 g
Type
reactant
Reaction Step Four
[Compound]
Name
metal oxide
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
1.28 g
Type
catalyst
Reaction Step Seven
Quantity
169 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)([O-])=O.[S].Cl[C:13]1[CH:19]=CC(N)=CC=1.[C:20]([O-:23])(=[O:22])C.[K+]>[Se].C(NCCCC)CCC.C(O)C>[CH2:19]([O:23][C:20](=[O:22])[NH:1][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)[CH3:13] |f:3.4,^3:10,24|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Four
Name
potassium acetate
Quantity
2.36 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Five
Name
metal oxide
Quantity
3 g
Type
reactant
Smiles
Step Six
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Se]
Step Seven
Name
Quantity
1.28 g
Type
catalyst
Smiles
C(CCC)NCCCC
Step Eight
Name
Quantity
169 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted together at 180° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: CALCULATEDPERCENTYIELD 510.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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